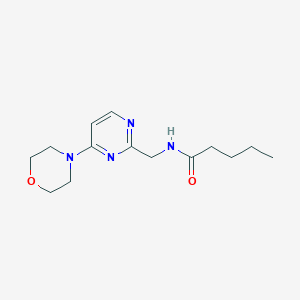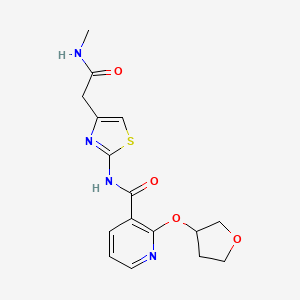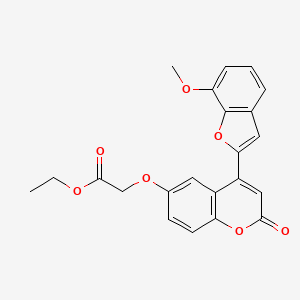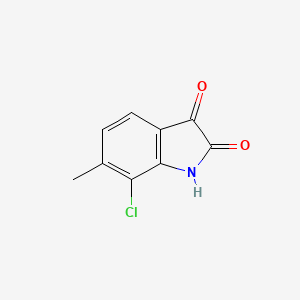
2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
A study investigated the synthesis and antimalarial activity of a series of compounds, including quinoline derivatives, demonstrating significant antimalarial potency against Plasmodium berghei in mice. This study highlighted the correlation of antimalarial activity with specific chemical substituents and encouraged clinical trials in humans due to the promising properties of these compounds (Werbel et al., 1986).
Analgesic and Anti-Inflammatory Activities
Research on quinazolinyl acetamides, closely related to the specified compound, revealed potent analgesic and anti-inflammatory activities. This study synthesized a variety of novel acetamides and compared their efficacy to standard drugs, noting significant results (Alagarsamy et al., 2015).
Antiviral and Neuroprotective Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro and decreased viral load in infected mice, suggesting therapeutic potential (Ghosh et al., 2008).
Antitumor Activity
A study on 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity. Compounds within this study demonstrated potent inhibitory effects on various cancer cell lines, indicating the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Structural and Inclusion Compounds
A study focused on the structural aspects of salt and inclusion compounds of amides based on quinoline derivatives. This research contributes to understanding the chemical and physical properties of these compounds, which could be valuable in various applications (Karmakar et al., 2007).
Antifungal Agents
Derivatives of 2-oxo-morpholin-3-yl-acetamide, structurally similar to the specified compound, were identified as potent antifungal agents. This study highlighted their effectiveness against Candida and Aspergillus species, along with their improved stability, suggesting their potential as therapeutic agents (Bardiot et al., 2015).
Antimicrobial Evaluation
Research on 1,3,4-oxadiazole compounds, related to the specified chemical, found them to exhibit significant antimicrobial activities against various microbial species. This indicates the potential of these compounds in developing new antimicrobial agents (Gul et al., 2017).
Anticancer Agents
A study on the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate compounds revealed moderate to high antitumor activities against various cancer cell lines. This research provides insight into the development of new anticancer agents (Fang et al., 2016).
Eigenschaften
IUPAC Name |
2-(2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-6-5-7-15(10-13)20-19(23)12-21-14(2)11-18(22)16-8-3-4-9-17(16)21/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMRGOZHCXDVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954771.png)
![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)

![3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2954776.png)
![2-(naphthalen-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2954778.png)


![3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2954783.png)

![1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2954786.png)


